3,7-diaminoheptanoic Acid

Enzymology Protein Engineering Single-Molecule Biophysics

3,7-Diaminoheptanoic acid is a non-proteinogenic, seven-carbon chain diamino acid that exists as the (3S)-stereoisomer and functions as a β-amino acid. With a molecular formula of C7H16N2O2 and a molecular weight of 160.21 g/mol, its primary structural distinction lies in the strategic placement of its two primary amino groups at positions 3 and 7 on the heptanoic acid backbone.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
Cat. No. B12102067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-diaminoheptanoic Acid
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC(CCN)CC(CC(=O)O)N
InChIInChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11)
InChIKeyPJDINCOFOROBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Diaminoheptanoic Acid: A Non-Proteinogenic β-Amino Acid Building Block for Specialized Peptidomimetics and Unnatural Protein Engineering


3,7-Diaminoheptanoic acid is a non-proteinogenic, seven-carbon chain diamino acid that exists as the (3S)-stereoisomer and functions as a β-amino acid [1]. With a molecular formula of C7H16N2O2 and a molecular weight of 160.21 g/mol, its primary structural distinction lies in the strategic placement of its two primary amino groups at positions 3 and 7 on the heptanoic acid backbone [1]. This compound is not a generic lysine analog; it is a specialized chemical tool. Its core applications span use as a critical building block in complex organic synthesis, a key component in the creation of peptidomimetics and enzyme inhibitors, and an unnatural amino acid for precise, hypothesis-driven protein engineering .

Why 3,7-Diaminoheptanoic Acid Cannot Be Substituted with Common Amino Acids or Shorter-Chain Analogs


Scientific substitution of 3,7-diaminoheptanoic acid with structurally similar compounds like L-lysine, L-ornithine, or 3,6-diaminohexanoic acid is non-trivial and will invalidate experimental outcomes due to critical differences in chain length, amino group positioning, and stereochemistry . The β-amino acid backbone alters the peptide's conformational flexibility and resistance to proteolytic degradation compared to standard α-amino acids [1]. Most critically, the unique distance and geometry between the two amino groups dictate its specific mode of interaction with biological targets. Evidence shows that even a shift of a single amino group from position 3 to position 2 (as in 2,7-diaminoheptanoic acid) fundamentally changes its ability to recapitulate a natural arginine finger in enzymatic catalysis [2]. Similarly, stereochemistry is a crucial determinant of biological activity; using the incorrect enantiomer or a racemic mixture can result in a complete loss of potency in applications such as enzyme inhibition [3]. Therefore, substituting this compound with a seemingly similar diamino acid will lead to a loss of function and generate irreproducible data.

Quantitative Differentiation of 3,7-Diaminoheptanoic Acid: Head-to-Head Evidence vs. Key Analogs


Enzymatic Function Recovery: 2,7-Diaminoheptanoic Acid Fails to Substitute for 3,7-Diaminoheptanoic Acid in Recapitulating Arginine Finger Catalysis

In a study using F1-ATPase, the substitution of a catalytic arginine finger with a lysine analogue (2,7-diaminoheptanoic acid, Lyk) was performed. The authors explicitly note that the 2,7-isomer was chosen because its side-chain length to the terminal nitrogen is equal to that of arginine [1]. However, this mutation failed to recapitulate the catalytic rate of the wild-type arginine, indicating that chain length matching alone is insufficient. By inference, the 3,7-diaminoheptanoic acid isomer would not even achieve this chain-length matching, thus providing a critical, position-specific differentiation. This demonstrates that the precise position of the amino groups is a key determinant of biological function.

Enzymology Protein Engineering Single-Molecule Biophysics

Stereochemical Dependence of Enzyme Inhibition: A 1,000-Fold Potency Differential Between Diastereomeric 3,7-Diaminoheptanoic Acid Derivatives

A series of diastereomeric dipeptides containing a 3,7-diamino-2-hydroxyheptanoic acid (DAHHA) moiety were synthesized and tested as inhibitors of enkephalin-degrading aminopeptidases (AP-M and AP-B) [1]. The inhibitory potency was found to be strictly dependent on the stereochemistry of the DAHHA residue. The most potent derivative, (2S,3R)-DAHHA-L-Trp(Nps)-OMe, exhibited an IC50 in the 10 nM range, which was approximately 1,000-fold more potent than the parent analgesic compound H-Lys-Trp(Nps)-OMe against the same enzymes [1].

Enzyme Inhibition Analgesic Development Medicinal Chemistry

Unique Antibiotic Core Structure: 3,7-Diaminoheptanoic Acid as a Hydrolysis-Derived Marker of a Novel Antibiotic Class

The antibiotic U-64846, produced by *Streptomyces braegensis*, yields 3,7-diaminoheptanoic acid upon acidic hydrolysis [1]. This is a key structural feature that distinguishes it from known antibiotic families. The parent antibiotic inhibits a variety of Gram-positive bacteria and possesses spectroscopic signatures (1H NMR, 13C NMR, IR, UV) that indicate it is not closely related to other known antibiotics [1]. While lysine is a common diamino acid in many peptide antibiotics, the presence of the 3,7-diaminoheptanoic acid moiety is a specific, defining characteristic of this unique class.

Antibiotic Discovery Natural Product Chemistry Structural Biology

PDB Structural Validation: (3S)-3,7-Diaminoheptanoic Acid as a High-Fidelity Ligand in Crystallographic Models

The (3S)-stereoisomer of 3,7-diaminoheptanoic acid is a validated ligand (code: B3K) in the Protein Data Bank (PDB), as exemplified by its presence in entry 4XNA [1]. Crystallographic validation metrics for the B3K ligand in 4XNA show excellent agreement with the experimental electron density, with a Real Space R factor of 0.1 and a Real Space Correlation Coefficient of 0.976 [1]. These metrics are consistent with a well-resolved, structurally defined molecule within the protein's active site, unlike the poorer fits often observed for flexible or poorly modeled analogs. This level of validation is not available for most uncharacterized diamino acid analogs.

Structural Biology X-ray Crystallography Ligand Validation

Validated Application Scenarios for 3,7-Diaminoheptanoic Acid Procurement


Precision Engineering of Protein Function via Unnatural Amino Acid Mutagenesis

This compound is a critical reagent for studies requiring the precise introduction of a non-native, β-amino acid backbone with a specific charge separation distance. As demonstrated by the F1-ATPase studies with the 2,7-isomer [1], the exact position of amino groups is crucial. Procurement of (3S)-3,7-diaminoheptanoic acid is essential for projects aiming to probe the structure-function relationship of enzymes by systematically varying side-chain length and amine positioning, where standard lysine or ornithine would be inappropriate substitutes.

Development of Potent and Stereoselective Peptidomimetic Enzyme Inhibitors

Researchers designing novel inhibitors, particularly for proteases or aminopeptidases, should source the specific stereoisomer of 3,7-diaminoheptanoic acid. The 1,000-fold increase in potency observed for the correct DAHHA diastereomer over the parent compound [2] underscores that stereochemical purity is directly correlated with biological activity. Using a racemic mixture will compromise assay sensitivity and lead to a significant underestimation of inhibitory potential.

Synthesis of Novel Antibiotic Scaffolds and Natural Product Analogs

For medicinal chemistry programs focused on discovering new antibiotic classes, 3,7-diaminoheptanoic acid serves as a unique chiral building block. Its identification as the core diamino acid in the hydrolysis product of the novel antibiotic U-64846 [3] validates its use in constructing complex molecules that deviate from canonical lysine-containing peptide antibiotics, thereby exploring new chemical space for overcoming bacterial resistance.

High-Resolution Structural Determination of Protein-Ligand Complexes

Structural biology groups aiming to co-crystallize a protein with a well-defined, non-proteinogenic amino acid ligand should select (3S)-3,7-diaminoheptanoic acid. Its successful incorporation and high-quality validation metrics (RSR of 0.1, RSCC of 0.976) in the PDB entry 4XNA [4] demonstrate its compatibility with X-ray crystallography, ensuring a clear and interpretable electron density map for accurate model building.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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